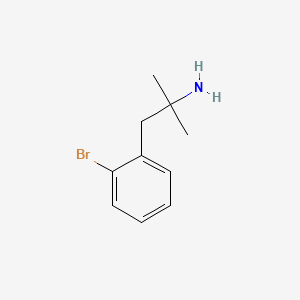

1-(2-Bromophenyl)-2-methylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOQONCOSDNAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Contemporary Organic Synthesis

The potential utility of 1-(2-Bromophenyl)-2-methylpropan-2-amine in modern organic chemistry can be understood by examining its constituent parts: the ortho-bromophenyl group and the neopentyl amine moiety (a 2-methylpropan-2-amine structure).

The ortho-bromophenyl unit is a cornerstone of contemporary synthetic strategy. The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom is an ideal precursor for reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental tools for building molecular complexity, enabling chemists to link the phenyl ring to a wide array of other molecular fragments. The ortho-positioning of the bromine atom can also introduce specific steric constraints that may influence the regioselectivity and stereoselectivity of subsequent reactions. Modern methods, such as palladium-catalyzed C-H activation, have further refined the ability to selectively introduce bromine at the ortho position of a directed group, highlighting the continued importance of such motifs. nih.govresearchgate.net

The 2-methylpropan-2-amine fragment, a primary amine attached to a tertiary carbon, introduces significant steric hindrance around the nitrogen atom. The synthesis of sterically hindered amines is a well-recognized challenge in organic chemistry. rsc.orgnih.gov Traditional methods like direct reductive amination of ketones can be difficult due to the steric bulk, which can impede the formation of the necessary iminium intermediate. nih.gov Consequently, modern synthetic chemistry has focused on developing novel, atom-economical methodologies to access these valuable structures. rsc.orgacs.org Transition-metal catalysis, for example, has provided powerful new routes for constructing complex aliphatic amines from simple, readily available starting materials. acs.org The presence of a bulky alkyl group adjacent to the amine is a common feature in many biologically active molecules, where it can influence binding affinity and metabolic stability.

A hypothetical, multi-step synthesis for a compound like this compound could be envisioned starting from a related substituted benzyl (B1604629) halide and employing a Curtius rearrangement, as has been patented for similar structures. google.com This underscores the synthetic accessibility of this class of molecules through established, albeit complex, reaction pathways. For instance, a synthesis for the related meta-isomer, 1-(3-bromophenyl)-2-methylpropan-2-amine, has been documented, proceeding from an intermediate in high yield. chemicalbook.com

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Alkylation | Substituted benzyl halide, Isobutyronitrile | Base | 2-methyl-1-(substituted-phenyl)-2-butyronitrile |

| 2 | Hydrolysis | Nitrile from Step 1 | Acid/Base | Carboxylic Acid |

| 3 | Curtius Rearrangement | Carboxylic Acid from Step 2 | Azide source, Heat | Isocyanate |

| 4 | Hydrolysis/Decarboxylation | Isocyanate from Step 3 | Water | 1-(substituted-phenyl)-2-methylpropan-2-amine |

This interactive table outlines a generalized synthetic pathway for compounds structurally related to this compound, based on patented methods. google.com

Mechanistic Investigations of Chemical Transformations Involving 1 2 Bromophenyl 2 Methylpropan 2 Amine

Mechanistic Pathways in the Formation of 1-(2-Bromophenyl)-2-methylpropan-2-amine

The synthesis of this compound involves the construction of a quaternary carbon center attached to a brominated phenyl ring and an amino group. The mechanistic pathways for its formation are primarily centered around nucleophilic reactions.

A common and effective method for the synthesis of α,α-disubstituted phenethylamines involves the nucleophilic addition of an organometallic reagent to an imine. This pathway is a plausible route for the formation of this compound. The mechanism can be dissected into the following key steps:

Imine Formation: The reaction is initiated by the condensation of 2-bromobenzaldehyde (B122850) with an amine source, such as ammonia (B1221849). This is an acid-catalyzed process that proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. researchgate.netlookchem.com Subsequent proton transfer and elimination of a water molecule yield the corresponding imine. researchgate.net

Nucleophilic Addition: The crucial C-C bond-forming step involves the nucleophilic addition of an isopropyl nucleophile to the electrophilic carbon of the imine. nih.gov This is typically achieved using a Grignard reagent, such as isopropylmagnesium bromide, or an organolithium reagent like isopropyllithium. The attack of the nucleophile on the imine results in the formation of a new tetrahedral intermediate.

Protonation: The final step is the protonation of the resulting amide anion upon aqueous workup, which furnishes the final product, this compound.

An alternative, though likely less direct, approach could involve nucleophilic substitution reactions. However, constructing the sterically hindered quaternary center through this method would be challenging.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Acid-catalyzed condensation of 2-bromobenzaldehyde and ammonia | Carbinolamine, Imine |

| 2 | Nucleophilic attack of an isopropyl organometallic reagent on the imine | Metallated amine |

| 3 | Protonation of the intermediate upon aqueous workup | This compound |

While direct formation of the acyclic this compound via intramolecular cyclization is not a primary synthetic route, this mechanistic concept is crucial for the synthesis of various heterocyclic compounds from its derivatives. For instance, N-acylated derivatives of this compound can serve as precursors for intramolecular cyclization reactions. nih.gov

A hypothetical pathway could involve the conversion of the amine to a derivative containing a tethered electrophile. An intramolecular nucleophilic attack by the aryl ring, activated by the ortho-bromo substituent's electronic influence or through an organometallic intermediate, could lead to a cyclic product. However, for the synthesis of the title compound itself, this is not a conventional approach.

Reaction Mechanism Studies of Derivatives and Subsequent Transformations

The presence of the primary amine and the ortho-bromophenyl group in this compound makes its derivatives versatile substrates for a range of mechanistically diverse transformations.

Secondary or tertiary amine derivatives of this compound can undergo oxidation to form iminium ions. These electrophilic intermediates are key to various cyclization reactions. doi.orgnih.gov The general mechanism involves:

Formation of Iminium Ion: Oxidation of the tertiary amine, for example, can be achieved using various oxidants. This process involves the removal of an electron from the nitrogen atom, followed by deprotonation at an adjacent carbon, leading to the formation of a C=N double bond, the iminium ion. doi.org

Intramolecular Nucleophilic Attack: The ortho-bromophenyl ring, or a substituent on the nitrogen, can act as an internal nucleophile. The iminium ion's electrophilicity facilitates the intramolecular attack, leading to the formation of a new ring. The regioselectivity of this cyclization is influenced by the nature of the substituents and the reaction conditions.

The resulting cyclized product can then undergo further transformations, making this a powerful strategy for the synthesis of complex nitrogen-containing heterocycles. nih.gov

The direct functionalization of C-H bonds is a highly atom-economical and efficient method for modifying organic molecules. yale.edu Derivatives of this compound offer several sites for C-H activation, including the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the isopropyl group.

Transition metal catalysis, particularly with palladium, is a common approach for C-H activation. nih.gov A plausible mechanism for the ortho-C-H functionalization of an N-acylated derivative of this compound would involve:

Directing Group Coordination: The N-acyl group can act as a directing group, coordinating to the palladium catalyst.

C-H Activation: This coordination brings the catalyst into close proximity to the ortho-C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate.

Functionalization: The palladacycle can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to introduce a new functional group.

Catalyst Regeneration: Reductive elimination of the product regenerates the active palladium catalyst, completing the catalytic cycle.

The bromine atom can also influence the reactivity and selectivity of these C-H activation reactions and can be used in subsequent cross-coupling reactions.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Coordination of the catalyst to a directing group | Catalyst-substrate complex |

| 2 | Cleavage of the C-H bond | Metallacycle |

| 3 | Reaction with a coupling partner | Functionalized metallacycle |

| 4 | Reductive elimination to release the product | Regenerated catalyst |

Multi-component reactions (MCRs) are powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step. nih.gov While a specific MCR for the direct synthesis of this compound is not well-documented, its structural motifs can be incorporated into MCRs to generate diverse libraries of compounds.

For instance, a one-pot reaction involving 2-bromobenzaldehyde, an amine, and a third component like an isocyanide (in an Ugi-type reaction) or a phosphine (B1218219) oxide (in a three-component reaction) could lead to complex structures containing the 1-(2-bromophenyl)ethylamino moiety. rsc.org

The mechanistic pathways of these MCRs are often intricate, involving a cascade of reactions. nih.gov A typical sequence in an imine-based MCR would be:

Initial formation of an imine from 2-bromobenzaldehyde and an amine.

Nucleophilic attack of the third component on the imine or iminium ion.

Subsequent intramolecular rearrangements or cyclizations to yield the final, often heterocyclic, product.

Understanding these complex pathways is crucial for optimizing reaction conditions and expanding the scope of MCRs in synthetic chemistry.

Kinetic and Thermodynamic Considerations in Reaction Control

In the study of chemical transformations involving this compound, the principles of kinetic and thermodynamic control are crucial in dictating the final product distribution. dalalinstitute.comwikipedia.org The unique structure of this compound, featuring a sterically hindered tertiary amine and a substituted aromatic ring, introduces a complex interplay of electronic and steric effects that influence reaction pathways. researchgate.netchemistryguru.com.sg

The distinction between kinetic and thermodynamic control becomes relevant when competing reaction pathways lead to different products. wikipedia.org The kinetic product is the one that is formed faster, resulting from the reaction pathway with the lower activation energy. ucla.edulibretexts.org In contrast, the thermodynamic product is the most stable product, which may form more slowly if its corresponding activation energy is higher. ucla.edulibretexts.org Reaction conditions such as temperature, reaction time, and the choice of solvent can be manipulated to favor either the kinetic or the thermodynamic product. dalalinstitute.comwikipedia.org

For this compound, the bulky tert-butyl group adjacent to the nitrogen atom creates significant steric hindrance. osti.gov This steric congestion can raise the activation energy for certain reactions, making them kinetically less favorable. chemistryguru.com.sg For instance, in reactions where the amine acts as a nucleophile, the bulky substituent may impede the approach to the electrophilic center, thereby slowing down the reaction rate. libretexts.org

A hypothetical reaction of this compound that illustrates the principles of kinetic and thermodynamic control is its N-alkylation. Due to the steric hindrance around the nitrogen atom, direct alkylation might be slow. However, if the reaction can proceed via two different pathways to yield two distinct products, the product distribution can be controlled by the reaction conditions.

Consider a scenario where the reaction of this compound with an electrophile can lead to either a kinetically favored product (Product K) or a thermodynamically more stable product (Product T). At lower temperatures and shorter reaction times, the reaction is likely to be under kinetic control, favoring the formation of Product K. libretexts.org Conversely, at higher temperatures and longer reaction times, the system can reach equilibrium, leading to the predominance of the more stable Product T. libretexts.org

The following interactive data table illustrates how the product ratio in a hypothetical reaction of a substituted phenethylamine (B48288) might change with temperature, demonstrating the shift from kinetic to thermodynamic control.

| Temperature (°C) | Reaction Time (hours) | % Product K (Kinetic) | % Product T (Thermodynamic) | Dominant Control |

| 0 | 1 | 85 | 15 | Kinetic |

| 25 | 1 | 70 | 30 | Kinetic |

| 25 | 24 | 40 | 60 | Thermodynamic |

| 80 | 1 | 20 | 80 | Thermodynamic |

| 80 | 8 | 10 | 90 | Thermodynamic |

Detailed research into analogous systems, such as the reaction of other β-phenylethylamines with isatin, has shown that different stereoisomers can be selectively obtained by manipulating reaction conditions to favor either the kinetic or thermodynamic product. researchgate.net Computational studies on related amphetamine structures have also provided insights into the binding energies and reaction pathways, which are fundamental to understanding the kinetic and thermodynamic parameters of their transformations. rsc.orgnih.gov

Advanced Analytical Methodologies for the Characterization of 1 2 Bromophenyl 2 Methylpropan 2 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed picture of the atomic arrangement and bonding within 1-(2-Bromophenyl)-2-methylpropan-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the expected spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the bromophenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm, with their chemical shifts influenced by the electron-withdrawing effect of the bromine atom. The proximity of the bromine atom to one of the protons (the H6 proton) would likely shift it further downfield compared to the others. The complex spin-spin coupling between these non-equivalent aromatic protons would result in a complex multiplet pattern.

The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring would be expected to produce a singlet, as there are no adjacent protons to cause splitting. This signal would likely appear in the range of 2.7-2.9 ppm. The six protons of the two methyl groups (CH₃) are chemically equivalent due to free rotation and would therefore give rise to a single, strong singlet signal, typically in the upfield region around 1.1-1.3 ppm. The protons of the primary amine group (NH₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet | 4H |

| -CH₂- (Methylene) | 2.7 - 2.9 | Singlet | 2H |

| -C(CH₃)₂ (Methyl) | 1.1 - 1.3 | Singlet | 6H |

| -NH₂ (Amine) | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of eight distinct carbon signals are expected, as the two methyl carbons are equivalent. The carbon atom attached to the bromine (C-Br) would appear in the aromatic region, with a chemical shift around 123 ppm. The other aromatic carbons would resonate between 127 and 140 ppm. The quaternary carbon of the propan-2-amine moiety would be found around 50-60 ppm, while the methylene carbon would be in the 40-50 ppm range. The equivalent methyl carbons would give a signal in the upfield region, typically around 25-30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~123 |

| Aromatic C-H & C-C | 127 - 140 |

| -C(CH₃)₂ (Quaternary) | 50 - 60 |

| -CH₂- (Methylene) | 40 - 50 |

| -C(CH₃)₂ (Methyl) | 25 - 30 |

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The monoisotopic mass of the compound is approximately 227.04 g/mol for the ⁷⁹Br isotope and 229.04 g/mol for the ⁸¹Br isotope.

The fragmentation of the molecular ion is expected to be dominated by alpha-cleavage, a common fragmentation pathway for amines. This involves the cleavage of the bond between the first and second carbon of the propane (B168953) chain, resulting in the loss of a benzyl (B1604629) radical and the formation of a stable iminium ion with a mass-to-charge ratio (m/z) of 58. This fragment is often the base peak in the spectrum of similar amines. Another possible fragmentation pathway is the loss of a methyl radical from the molecular ion, leading to a fragment ion at m/z 212/214.

| m/z | Assignment | Description |

|---|---|---|

| 227/229 | [M]⁺ | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 212/214 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - C₄H₁₀N]⁺ | Loss of the 2-methylpropan-2-amine side chain |

| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage (often the base peak) |

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching) and an N-H bending (scissoring) vibration around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would give a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, with strong signals often observed for the aromatic ring vibrations and other symmetric vibrations that may be weak in the IR spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its presence in a mixture.

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a highly sensitive and selective method for the analysis of this compound. A reversed-phase high-performance liquid chromatography (HPLC) method would be suitable, employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape.

When coupled with an electrospray ionization (ESI) mass spectrometer operating in positive ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺, at m/z 228/230. This allows for highly selective and sensitive quantification of the analyte.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detected Ion (m/z) | 228/230 ([M+H]⁺) |

Gas chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the polar nature of the primary amine group, direct analysis of this compound by GC can sometimes lead to poor peak shape and adsorption on the column. To overcome these issues, derivatization of the amine group is often employed. Common derivatizing agents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

The derivatized or underivatized compound would be separated on a capillary column, typically with a non-polar or mid-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time information for identification and quantification, as well as a mass spectrum for structural confirmation.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization | Optional, but recommended (e.g., with TFAA or BSTFA) |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar or mid-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature around 100 °C, ramped to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would elucidate its precise solid-state conformation. The analysis would reveal the orientation of the 2-bromophenyl group relative to the 2-methylpropan-2-amine moiety. Key structural parameters, such as the torsion angle between the phenyl ring and the propanamine side chain, would be defined.

While data for the target compound is not available, analysis of related structures provides a benchmark for the type of information that would be obtained. For instance, the crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide, an amide analog, was determined to crystallize in the monoclinic P21/c space group. researchgate.net In another related compound, N-(2-Bromophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the side chain was found to be 42.75 (14)°. researchgate.net These examples highlight the detailed geometric information that X-ray crystallography provides.

The hypothetical crystallographic data that would be obtained for this compound are summarized in the interactive table below.

| Crystallographic Parameter | Description | Expected Value/Information |

| Chemical Formula | The elemental composition of the molecule. | C10H14BrN |

| Formula Weight | The mass of one mole of the compound. | 228.13 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Not available in published literature |

| Space Group | The specific symmetry group of the crystal. | Not available in published literature |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Not available in published literature |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. | Not available in published literature |

| Volume (V) | The volume of the unit cell. | Not available in published literature |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | Not available in published literature |

| Key Bond Lengths | e.g., C-Br, C-N, C-C distances. | Not available in published literature |

| Key Bond Angles | e.g., C-C-N, C-C-C angles. | Not available in published literature |

| Key Torsion Angles | Describing the conformation of the side chain. | Not available in published literature |

| Hydrogen Bonding Interactions | Intermolecular bonds involving the amine group. | Not available in published literature |

This detailed structural information is invaluable for understanding the molecule's intrinsic properties and its behavior in the solid state, providing a foundational dataset for computational modeling and structure-property relationship studies.

Computational Chemistry and Theoretical Investigations of 1 2 Bromophenyl 2 Methylpropan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a molecule like 1-(2-Bromophenyl)-2-methylpropan-2-amine, these methods can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecular systems due to its favorable balance of accuracy and computational cost. In the study of this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G**, would be used to determine its optimized molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

From this optimized structure, a wealth of electronic properties can be derived. Molecular orbital analysis is a key component of these investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can reveal reactive sites within the molecule. For this compound, one would expect the HOMO to have significant contributions from the electron-rich aromatic ring and the lone pair of the amine group, while the LUMO might be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom.

Other ground state properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. Dipole moment, polarizability, and vibrational frequencies (for comparison with experimental IR and Raman spectra) are also routinely computed to fully characterize the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| Ground State Energy | -2500 Ha |

Note: The data in this table is hypothetical and serves as an illustration of typical DFT outputs.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies, which correspond to the wavelengths of light the molecule absorbs.

These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. For this compound, one would anticipate transitions involving the π-electrons of the bromophenyl ring, such as π → π* transitions, as well as possible n → π* transitions involving the non-bonding electrons of the nitrogen atom. The bromine atom, through its electron-withdrawing and spin-orbit coupling effects, would be expected to influence the positions and intensities of these absorption bands.

The output of a TD-DFT calculation provides a list of vertical excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. Analysis of the molecular orbitals involved in each transition helps to characterize their nature (e.g., intramolecular charge transfer).

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 | 275 | 0.08 |

| S0 → S2 | 5.2 | 238 | 0.15 |

| S0 → S3 | 5.8 | 214 | 0.32 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms described by a force field. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the different shapes (conformations) the molecule adopts and the transitions between them.

This analysis helps to identify the most populated or energetically favorable conformations in a given environment (e.g., in a vacuum or in a specific solvent). Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its ability to interact with other molecules. For this compound, key conformational questions would involve the orientation of the tert-butylamine group relative to the bromophenyl ring.

Predictive Modeling of Reactivity and Selectivity

The results from quantum chemical calculations can be used to build predictive models of chemical reactivity and selectivity. Reactivity descriptors derived from DFT, such as the HOMO-LUMO gap, hardness, softness, electronegativity, and electrophilicity index, provide a quantitative basis for understanding how this compound will behave in chemical reactions.

For instance, the Fukui function is a local reactivity descriptor that can be calculated to predict which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. In this compound, this could help determine the most likely site of protonation on the amine group or the relative reactivity of different positions on the aromatic ring towards electrophilic substitution. These theoretical predictions can guide synthetic chemists in designing reactions and understanding reaction mechanisms.

Theoretical Insights into Intermolecular Interactions

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its physical properties (like boiling point and solubility) and its behavior in biological systems. Theoretical methods can provide detailed insights into these non-covalent interactions.

By constructing a model of two or more molecules of this compound, it is possible to calculate the interaction energies and geometries of dimers or larger clusters. These calculations can identify the types of intermolecular forces at play, such as hydrogen bonding (involving the N-H bonds of the amine), π-stacking (between the aromatic rings), and halogen bonding (involving the bromine atom). The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method that can be used to analyze the electron density to characterize and quantify the strength of these interactions. These theoretical studies provide a molecular-level explanation for the macroscopic properties of the substance.

Synthetic Transformations and Derivative Chemistry of 1 2 Bromophenyl 2 Methylpropan 2 Amine

Cyclization Reactions Leading to Fused Heterocyclic Systems

The spatial relationship between the amine and the bromophenyl group in 1-(2-Bromophenyl)-2-methylpropan-2-amine provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems.

Synthesis of Dihydroisoquinolinone Derivatives

While direct cyclization is not feasible, conversion of the primary amine to an amide or a related derivative installs a nucleophilic nitrogen that can participate in intramolecular ring closure. A common strategy involves an intramolecular Heck reaction. wikipedia.org For this to occur, the primary amine would first be acylated, for example with acryloyl chloride, to form an N-alkenyl amide. The resulting substrate, N-(1-(2-bromophenyl)-2-methylpropan-2-yl)acrylamide, contains both the aryl bromide and an alkene. In the presence of a palladium(0) catalyst, oxidative addition into the carbon-bromine bond occurs, followed by intramolecular migratory insertion of the alkene. Subsequent β-hydride elimination would lead to the formation of a dihydroisoquinolinone derivative. The reaction requires a base to neutralize the hydrogen halide produced during the catalytic cycle. uwindsor.ca

This palladium-catalyzed cyclization approach is a powerful method for constructing isoquinoline (B145761) and related heterocyclic frameworks. researchgate.netbohrium.com The specific substitution pattern of the starting material, including the gem-dimethyl group on the alkyl chain, would influence the reaction kinetics and the stability of the resulting heterocyclic product.

Formation of Azirine-2-carboxamides from Related Amines

The synthesis of highly strained 2H-azirine systems from primary amines is a less direct transformation. Typically, 2H-azirine-2-carboxylic acid derivatives are prepared through the isomerization of isoxazoles or from α,β-unsaturated ketones and azides. beilstein-journals.org However, a hypothetical pathway from this compound could be envisioned. This would first involve the conversion of the primary amine to a suitable precursor for azirine formation, such as an α-azido ketone. This transformation is multi-step and not a direct conversion.

Alternatively, methods exist for preparing aziridine-2-carboxylates and carboxamides from amino alcohols or via haloamines. clockss.orgresearchgate.net These aziridines could then potentially be converted to azirines. For instance, an N-protected derivative of the corresponding amino acid could be synthesized and subsequently cyclized. Given the structural complexity, this remains a speculative pathway for this specific amine without direct literature precedent.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound is nucleophilic and readily undergoes reactions with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation is the introduction of an alkyl group onto the nitrogen atom. This is typically achieved via a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. A significant challenge in the alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com However, selective monoalkylation can be achieved under controlled conditions, for instance by using the amine hydrobromide salt and a base in a competitive deprotonation/protonation strategy. rsc.org

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is typically fast and high-yielding. chemguide.co.uk It is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl produced. youtube.comchemguide.co.uk The resulting N-substituted amides are important intermediates for further transformations, including the cyclization reactions discussed previously.

| Reagent Type | Example Reagent | Product Structure Name |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | 1-(2-Bromophenyl)-N,2-dimethylpropan-2-amine |

| Alkyl Halide | Benzyl Bromide (BnBr) | N-Benzyl-1-(2-bromophenyl)-2-methylpropan-2-amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(1-(2-Bromophenyl)-2-methylpropan-2-yl)acetamide |

| Acyl Chloride | Benzoyl Chloride (PhCOCl) | N-(1-(2-Bromophenyl)-2-methylpropan-2-yl)benzamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(1-(2-Bromophenyl)-2-methylpropan-2-yl)acetamide |

Cross-Coupling Reactions at the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key functional handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Potential for Suzuki-Miyaura and Other Palladium-Catalyzed Couplings

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with various boronic acids would yield biphenyl (B1667301) derivatives or connect the aromatic ring to alkyl, alkenyl, or alkynyl fragments. libretexts.org Research has demonstrated that Suzuki-Miyaura reactions can be successfully performed on substrates with unprotected ortho-anilines, suggesting that protection of the primary amine in the target molecule may not be necessary under optimized conditions. nih.govrsc.orgresearchgate.net Effective catalyst systems for such transformations often involve preformed palladacycles with specific phosphine (B1218219) ligands. nih.gov

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Other important palladium-catalyzed reactions applicable to this substrate include:

Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with another amine, leading to the formation of a diaminobiphenyl derivative. This transformation is highly valuable for synthesizing complex aromatic amines. wikipedia.orglibretexts.orgjk-sci.comacsgcipr.org

Heck Reaction: Coupling with an alkene would introduce a vinyl group onto the aromatic ring. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne would result in an aryl-alkyne product.

Stille Coupling: This involves coupling with an organotin reagent.

| Reaction Name | Coupling Partner | General Product Type |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 2'-Amino-2'-methylpropyl-biphenyl derivative |

| Buchwald-Hartwig | Aniline | N-Phenyl-2-(1-amino-2-methylpropan-2-yl)aniline |

| Heck | Styrene | 2-(1-Amino-2-methylpropan-2-yl)stilbene derivative |

| Sonogashira | Phenylacetylene | 1-(1-Amino-2-methylpropan-2-yl)-2-(phenylethynyl)benzene |

Functional Group Interconversions of the Amine Moiety

Beyond N-alkylation and acylation, the primary amine group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Conversion to Sulfonamides: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are stable functional groups and are often used as protecting groups for amines.

Conversion to Isocyanates: Primary amines can be converted to isocyanates, which are highly reactive intermediates for the synthesis of ureas, carbamates, and other derivatives. While the industrial method often uses the highly toxic phosgene, alternative phosgene-free methods have been developed. rsc.orggoogle.com One approach involves the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated. scholaris.ca Another method uses diphosgene or triphosgene (B27547) under controlled conditions. rsc.org

Diazotization: The reaction of primary aliphatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) produces highly unstable diazonium salts. organic-chemistry.org Unlike their aromatic counterparts, these intermediates readily lose nitrogen gas (N₂) to form a primary carbocation. organic-chemistry.org Due to the neopentyl-like structure of the carbon framework adjacent to the amine in this compound, the resulting carbocation would be prone to rearrangement (e.g., a 1,2-hydride or 1,2-aryl shift) before being trapped by a nucleophile (like water, to form an alcohol) or undergoing elimination. This process generally leads to a mixture of products. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Bromophenyl)-2-methylpropan-2-amine?

- Methodology : Nucleophilic substitution reactions using 2-bromophenyl precursors (e.g., 2-bromobenzenethiol) and amines (e.g., 2-methylaziridine) under controlled conditions. Purification via flash column chromatography (petroleum ether:EtOAc ratios) can yield ~43% purity. Acid-base workup may be employed for hydrochloride salt formation (e.g., this compound hydrochloride) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Compare experimental / shifts with predicted spectra (e.g., δ ~2.1 ppm for methyl groups, aromatic protons at 7.2–7.8 ppm).

- IR : Confirm amine N-H stretches (~3300 cm) and C-Br bonds (~560 cm).

- MS : Molecular ion peaks (m/z ~228 for free base) and fragmentation patterns should align with theoretical calculations. Reference DEA protocols for analogous compounds .

Q. What are the key physicochemical properties (e.g., logP, pKa) critical for solubility and formulation studies?

- Methodology :

- logP : Estimated via HPLC or computational tools (e.g., ~4.1 based on brominated aryl analogs).

- pKa : Use potentiometric titration or predictive software (e.g., ACD/Labs). These parameters inform solvent selection for biological assays .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Investigate Pd-catalyzed coupling with boronic acids. The bromine’s ortho-directing effects may alter regioselectivity. Compare with chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-2-methylpropan-2-amine) to assess electronic effects .

Q. What strategies enable enantiomeric resolution of chiral derivatives?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine formation. Reference enantiomer-specific reactivity in terphenyl amines .

Q. How can computational models predict this compound’s pharmacokinetic and toxicity profiles?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Docking studies : Model interactions with neurological targets (e.g., serotonin receptors) based on structural analogs in PubChem .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

- Methodology :

- ACE inhibition : Adapt fluorometric assays (e.g., perindopril studies) using recombinant angiotensin-converting enzyme.

- Receptor binding : Radioligand displacement assays (e.g., -ligands for adrenergic receptors). Compare with structurally related amines in biological studies .

Methodological Challenges and Contradictions

- Synthesis Yield Discrepancies : reports 43% yield for a thio analog, while similar brominated compounds ( ) require optimization of stoichiometry and reaction time to improve efficiency.

- Enantiomeric Purity : Racemization during scale-up () necessitates inert atmospheres and low-temperature conditions to preserve stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.